molecular formula C17H18O3 B11850579 3-Cycloheptyl-4-hydroxynaphthalene-1,2-dione CAS No. 73356-04-4

3-Cycloheptyl-4-hydroxynaphthalene-1,2-dione

Cat. No.: B11850579
CAS No.: 73356-04-4
M. Wt: 270.32 g/mol
InChI Key: GVTKLPLVVNAOFD-UHFFFAOYSA-N
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Description

2-CYCLOHEPTYL-3-HYDROXYNAPHTHALENE-1,4-DIONE is a synthetic organic compound belonging to the naphthoquinone family. Naphthoquinones are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-CYCLOHEPTYL-3-HYDROXYNAPHTHALENE-1,4-DIONE typically involves a multi-component reaction. One efficient method includes the condensation of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of a catalyst such as nano copper (II) oxide under mild, ambient, and solvent-free conditions . This method is advantageous due to its simplicity, high yield, and environmentally benign nature.

Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of recyclable catalysts and solvent-free conditions aligns with green chemistry principles, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-CYCLOHEPTYL-3-HYDROXYNAPHTHALENE-1,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of 2-CYCLOHEPTYL-3-HYDROXYNAPHTHALENE-1,4-DIONE involves its interaction with cellular components. The quinone structure allows it to participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making it a potential anticancer agent . Additionally, the compound can inhibit enzymes and disrupt cellular processes by forming covalent bonds with nucleophilic sites on proteins and DNA .

Properties

CAS No.

73356-04-4

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

3-cycloheptyl-4-hydroxynaphthalene-1,2-dione

InChI

InChI=1S/C17H18O3/c18-15-12-9-5-6-10-13(12)16(19)17(20)14(15)11-7-3-1-2-4-8-11/h5-6,9-11,18H,1-4,7-8H2

InChI Key

GVTKLPLVVNAOFD-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O

Origin of Product

United States

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